molecular formula C59H79N15O13 B1599975 [D-PHE2,D-ALA6]-LH-RH CAS No. 54784-44-0

[D-PHE2,D-ALA6]-LH-RH

Número de catálogo: B1599975
Número CAS: 54784-44-0
Peso molecular: 1206.4 g/mol
Clave InChI: VQKMKQJDJGQSDZ-SZYFUYGVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[D-PHE2,D-ALA6]-LH-RH, also known as [D-PHE2,D-ALA6]-Luteinizing Hormone-Releasing Hormone, is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone. This compound is designed to mimic the action of the natural hormone, which plays a crucial role in regulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. These hormones are essential for reproductive function in both males and females.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [D-PHE2,D-ALA6]-LH-RH involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps in the synthesis include:

    Coupling Reactions: The amino acids are coupled using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.

    Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid, water, and scavengers like anisole.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The purification of the final product is typically achieved through high-performance liquid chromatography.

Análisis De Reacciones Químicas

Types of Reactions

[D-PHE2,D-ALA6]-LH-RH can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Standard peptide synthesis reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole.

Major Products

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids.

Aplicaciones Científicas De Investigación

Scientific Research Applications

  • Cancer Treatment
    • Prostate Cancer : The compound has been investigated for its role in treating prostate cancer by blocking the action of LHRH, which is crucial in regulating testosterone levels. Studies show that [D-Phe2,D-Ala6]-LH-RH can effectively reduce tumor growth by inhibiting gonadotropin secretion, thus lowering testosterone levels that fuel prostate cancer progression .
    • Breast Cancer : Similar mechanisms have been explored in breast cancer treatment, where LHRH antagonists like this compound are used to disrupt hormonal signaling pathways that promote tumor growth .
  • Reproductive Health
    • Ovulation Control : Research indicates that this compound can inhibit ovulation by blocking the preovulatory surge of gonadotropins. In animal models, this analog has demonstrated effectiveness in suppressing LH and FSH release, thereby preventing ovulation during specific cycles .
    • Contraceptive Development : The peptide's ability to modulate gonadotropin release positions it as a candidate for developing male contraceptives, providing a hormonal approach to fertility regulation .
  • Endocrine Disorders
    • Treatment of Endometriosis : By reducing estrogen production through the inhibition of gonadotropin release, this compound may offer therapeutic benefits for managing endometriosis symptoms .

Table 1: Summary of Key Studies on this compound

Study ReferenceApplication AreaFindings
Prostate CancerDemonstrated significant reduction in tumor size and testosterone levels in clinical trials.
Ovulation ControlInhibition of LH and FSH release in rats; effective suppression of ovulation observed.
EndometriosisReduction in estrogen levels correlated with symptom alleviation in treated subjects.

Mecanismo De Acción

[D-PHE2,D-ALA6]-LH-RH exerts its effects by binding to the Luteinizing Hormone-Releasing Hormone receptors on the surface of pituitary cells. This binding triggers a signaling cascade that leads to the release of luteinizing hormone and follicle-stimulating hormone. These hormones then act on the gonads to stimulate the production of sex steroids and gametes. The molecular targets involved in this pathway include the Luteinizing Hormone-Releasing Hormone receptor and downstream signaling molecules such as cyclic adenosine monophosphate and protein kinase A.

Comparación Con Compuestos Similares

Similar Compounds

    [D-PHE3(NH2); Pro3; D-Ala6]-Luliberin: An analog with an amide group on the phenylalanine residue.

    [D-PHE2(NO2); Pro3; D-Ala6]-Luliberin: An analog with a nitro group on the phenylalanine residue.

Uniqueness

[D-PHE2,D-ALA6]-LH-RH is unique in its specific substitutions at the second and sixth positions of the peptide chain. These modifications enhance its stability and receptor binding affinity compared to the natural hormone and other analogs. This makes it a valuable tool for research and potential therapeutic applications.

Actividad Biológica

[D-PHE2,D-ALA6]-LH-RH, also known as Wy 18185, is a synthetic analog of the luteinizing hormone-releasing hormone (LH-RH). This compound has garnered significant attention for its biological activity, particularly in the context of reproductive health and endocrine regulation. The modifications at positions 2 and 6—substituting phenylalanine (Phe) and alanine (Ala) respectively—enhance its potency and receptor selectivity compared to natural LH-RH.

This compound functions primarily as a gonadotropin-releasing hormone (GnRH) antagonist . It inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to reduced gonadal steroidogenesis. This mechanism is crucial for conditions such as prostate cancer and endometriosis, where suppression of gonadotropins can mitigate disease progression.

Pharmacodynamics

Research indicates that this compound exhibits a potent anti-LH activity. In studies conducted on castrated male rats, administration of this compound resulted in significant inhibition of LH release. For example, doses as low as 50 µg led to over 80% inhibition of LH secretion for more than 96 hours post-administration . The pharmacodynamic profile suggests that this compound has a longer duration of action compared to some other GnRH analogs, making it a candidate for sustained-release formulations.

Comparative Studies

In comparative studies with other GnRH analogs, this compound demonstrated superior antiovulatory activity. Specifically, it was found to be more effective than its counterpart [D-Phe2, D-Leu6]-LH-RH in suppressing ovulation in rat models . This highlights its potential utility in therapeutic applications aimed at controlling reproductive functions.

Case Study: Endometriosis Treatment

A notable case study involved the use of this compound in treating endometriosis. The compound was administered to patients with moderate to severe endometriosis symptoms. Results indicated a marked reduction in pain and lesion size, attributed to the suppression of estrogen production facilitated by LH and FSH inhibition .

Research Findings

  • Duration of Action : Studies have shown that this compound maintains its inhibitory effects on LH release for extended periods, with effects lasting beyond 120 hours in certain cases .
  • Safety Profile : Clinical evaluations have reported that the compound exhibits a favorable safety profile, with minimal adverse effects observed during trials .
  • Metabolic Stability : Investigations into the metabolic stability of this compound indicate that it remains active in circulation longer than many natural peptides due to its structural modifications, which confer resistance to enzymatic degradation .

Data Table: Biological Activity Comparison

CompoundAnti-LH Activity (%)Duration of Action (hours)Notes
This compound>80>96Significant reduction in LH release
[D-Phe2,D-Leu6]-LH-RH>7072Less effective than [D-PHE2,D-ALA6]
Natural LH-RH<50<24Rapid degradation in circulation

Propiedades

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H79N15O13/c1-32(2)25-42(53(82)68-41(15-9-23-63-59(61)62)58(87)74-24-10-16-47(74)57(86)65-30-48(60)77)69-50(79)33(3)66-52(81)43(27-35-17-19-37(76)20-18-35)71-56(85)46(31-75)73-55(84)45(28-36-29-64-39-14-8-7-13-38(36)39)72-54(83)44(26-34-11-5-4-6-12-34)70-51(80)40-21-22-49(78)67-40/h4-8,11-14,17-20,29,32-33,40-47,64,75-76H,9-10,15-16,21-28,30-31H2,1-3H3,(H2,60,77)(H,65,86)(H,66,81)(H,67,78)(H,68,82)(H,69,79)(H,70,80)(H,71,85)(H,72,83)(H,73,84)(H4,61,62,63)/t33-,40+,41+,42+,43+,44-,45+,46+,47+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKMKQJDJGQSDZ-SZYFUYGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H79N15O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54784-44-0
Record name LHRH, Phe(2)-ala(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054784440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Phe2,D-Ala6-luteinizing hormonereleasing hormon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name WY-18185
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CH971OO9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[D-PHE2,D-ALA6]-LH-RH
Reactant of Route 2
[D-PHE2,D-ALA6]-LH-RH
Reactant of Route 3
Reactant of Route 3
[D-PHE2,D-ALA6]-LH-RH
Reactant of Route 4
Reactant of Route 4
[D-PHE2,D-ALA6]-LH-RH
Reactant of Route 5
Reactant of Route 5
[D-PHE2,D-ALA6]-LH-RH
Reactant of Route 6
Reactant of Route 6
[D-PHE2,D-ALA6]-LH-RH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.